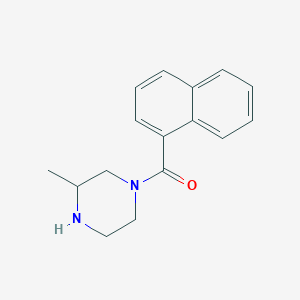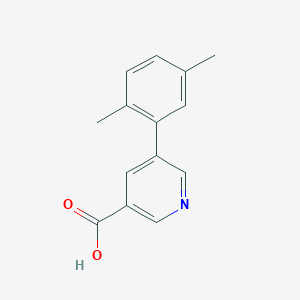
3-Methyl-1-(naphthalene-1-carbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-1-(naphthalene-1-carbonyl)piperazine” is a compound that is part of the piperazine class of chemicals . Piperazines are a class of organic compounds that consist of a six-membered ring containing two opposing nitrogen atoms . They are often found in drugs or in bioactive molecules .
Synthesis Analysis
Piperazine derivatives, such as “this compound”, can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
3-Methyl-1-(naphthalene-1-carbonyl)piperazine has been used in a variety of scientific research applications, including in the study of enzyme-catalyzed reactions, drug-drug interactions, and drug-protein binding. It has also been used as a model compound to study the structure and properties of other compounds. Additionally, this compound has been used to investigate the mechanism of action of various drugs, as well as to study the effects of drugs on the body.
Mecanismo De Acción
3-Methyl-1-(naphthalene-1-carbonyl)piperazine is known to interact with a variety of enzymes and proteins in the body, resulting in a variety of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to bind to the serotonin transporter, which is involved in the reuptake of the neurotransmitter serotonin.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. Additionally, this compound has been shown to bind to the serotonin transporter, resulting in increased levels of serotonin in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-1-(naphthalene-1-carbonyl)piperazine has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it is stable at room temperature, making it ideal for long-term storage. However, this compound can be toxic if ingested, and it can cause skin irritation if handled without protective gloves.
Direcciones Futuras
Future research on 3-Methyl-1-(naphthalene-1-carbonyl)piperazine could focus on further elucidating its biochemical and physiological effects, as well as developing new uses for it. Additionally, further research could be done to determine if this compound can be used as a drug delivery system. Additionally, research could be done to investigate the potential of this compound as a therapeutic agent. Finally, research could be done to investigate the potential of this compound as a source of renewable energy.
Métodos De Síntesis
3-Methyl-1-(naphthalene-1-carbonyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-naphthaldehyde with piperazine in aqueous solution. This method involves the reaction of 1-naphthaldehyde with piperazine in an aqueous solution of sodium hydroxide at a temperature of 80°C. The product is then isolated by precipitation with ethyl acetate.
Propiedades
IUPAC Name |
(3-methylpiperazin-1-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-11-18(10-9-17-12)16(19)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,12,17H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFCZJZTCYVZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)

